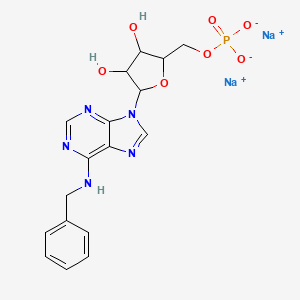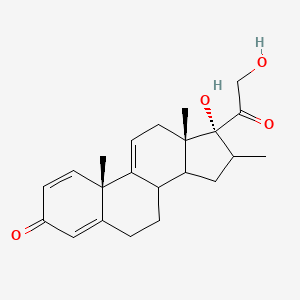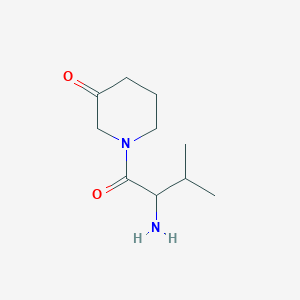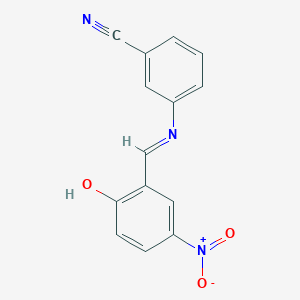
N6-Benzyladenosine 5'-monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzyladenosine-5’-phosphate is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processesIt has been studied for its potential therapeutic applications, particularly in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzyladenosine-5’-phosphate typically involves the substitution of adenosine with a benzyl group at the N6 position, followed by phosphorylation at the 5’ position. One common method involves the use of benzyl chloride and adenosine in the presence of a base, followed by phosphorylation using a phosphorylating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for N6-Benzyladenosine-5’-phosphate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N6-Benzyladenosine-5’-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of N6-Benzyladenosine-5’-phosphate.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N6-Benzyladenosine-5’-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of platinum (II) complexes for studying coordination chemistry.
Biology: Investigated for its role in cell signaling and apoptosis, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating chronic myeloid leukemia and prostate cancer.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
N6-Benzyladenosine-5’-phosphate exerts its effects by inhibiting the transcriptional activity of Stat5a and Stat5b, which are involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets the Stat5a/b pathway, reducing the expression of target genes such as Bcl-xL and cyclin D1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Benzyladenosine: Lacks the 5’-phosphate group, resulting in lower solubility and different biological activity.
N6-Benzyladenosine-3’,5’-cyclic monophosphate: A cyclic derivative with distinct signaling properties.
Uniqueness
N6-Benzyladenosine-5’-phosphate is unique due to its enhanced solubility and ability to inhibit Stat5a/b, making it a valuable compound in cancer research. Its phosphate group increases its polarity, allowing for better solubility and bioavailability compared to its non-phosphorylated counterparts .
Eigenschaften
Molekularformel |
C17H18N5Na2O7P |
|---|---|
Molekulargewicht |
481.3 g/mol |
IUPAC-Name |
disodium;[5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C17H20N5O7P.2Na/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;;/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
BYBYTHYCUDZEPR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)
![Tert-butyl 2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate](/img/structure/B14799486.png)
![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)
![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)




![(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B14799517.png)
![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile](/img/structure/B14799523.png)
![2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14799531.png)
![N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B14799535.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)
